N-(2,2-difluoroethyl)-2-fluoroaniline
Overview
Description
Fluorinated compounds, such as “N-(2,2-difluoroethyl)-2-fluoroaniline”, are often used in the field of new drug development due to the unique properties of fluorine atoms . The introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .
Synthesis Analysis
The synthesis of similar fluorinated compounds often involves the use of difluorocarbene . For example, 2-fluoroindoles can be constructed from ortho-vinylanilines and difluorocarbene . Another strategy involves the double capture of a difluorocarbene .Molecular Structure Analysis
The molecular structure of fluorinated compounds is often analyzed using techniques such as gel permeation chromatography . The introduction of fluorine atoms can significantly influence the parent molecule’s reactivity, selectivity, physical, and biological properties .Chemical Reactions Analysis
The chemical reactions involving similar fluorinated compounds often involve a cascade difluorocarbene-trapping and intramolecular Michael addition reaction followed by C sp3 -F bond cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of similar fluorinated compounds can be determined using various techniques. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, and other properties can be computed .Scientific Research Applications
Fluorine Chemistry in Organic Synthesis
Fluorine's unique properties, such as its small size and high electronegativity, have made fluorinated compounds, including N-(2,2-difluoroethyl)-2-fluoroaniline derivatives, highly valuable in various scientific fields. The development of sophisticated fluorinating agents and building blocks for fluoroorganic compounds is a significant area of research, focusing on both the formation and selective activation of C-F bonds. This research has implications for the synthesis of complex fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (H. Amii & K. Uneyama, 2009).
Photoredox Catalysis in Fluorination
Photoredox catalysis has emerged as a powerful tool for the fluorination of organic compounds, including the introduction of difluoromethyl groups. This method uses visible light to activate fluoromethylating reagents, generating fluoromethyl radicals. The process is advantageous for its mild reaction conditions and high selectivity, making it suitable for synthesizing fluorinated compounds with applications in the pharmaceutical and agrochemical sectors (T. Koike & M. Akita, 2016).
Fluorous Biphase Systems for Catalysis
The development of fluorous biphase systems (FBS) represents an innovative approach to catalysis that leverages the limited miscibility of fluorinated compounds with non-fluorinated ones. FBS enables the separation of catalysts or reagents from reaction products under mild conditions, offering a more environmentally friendly alternative to traditional methods. This technology has potential applications in homogeneous catalysis and the development of sustainable chemical processes (István T. Horváth & József Rábai, 1994).
Organometallic Fluorine Chemistry
The field of organometallic fluorine chemistry is exploring new methods for the selective introduction of fluorine and fluorinated groups into organic molecules. Research in this area is particularly focused on the development of catalytic methods that are safer and more efficient than traditional technologies, which often require stoichiometric amounts of hazardous materials. This research is crucial for the synthesis of selectively fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals (V. Grushin, 2010).
High-Density Gas Adsorption in Metal-Organic Frameworks
Fluorous metal−organic frameworks (FMOFs) are being developed for their potential in high-density gas adsorption, leveraging the unique properties of fluorine. FMOFs like FMOF-1, which feature fluoro-lined channels and cavities, demonstrate significant adsorption capacities for gases like H2, O2, and N2. These materials hold promise for applications in gas storage and separation technologies (Chi Yang, Xiaoping Wang, & M. Omary, 2007).
Mechanism of Action
Target of Action
A compound with a similar structure, flupyradifurone, acts as a competitive modulator on the nicotinic acetylcholine receptor of pests and vectors .
Mode of Action
Flupyradifurone, a compound with a similar structure, has a similar mode of action as the neonicotinoids . It interacts with its targets by acting as a competitive modulator on the nicotinic acetylcholine receptor .
Biochemical Pathways
Compounds with similar structures have been involved in various organic synthesis reactions .
Pharmacokinetics
A compound with a similar structure, flupyradifurone, has a high rate of uptake by plants and crops . This suggests that N-(2,2-difluoroethyl)-2-fluoroaniline might also have significant bioavailability.
Result of Action
Compounds with similar structures have shown to be effective at controlling pests such as aphids and whiteflies .
Action Environment
A compound with a similar structure, flupyradifurone, has been shown to be effective in environments rich in reactive oxygen species (ros), such as tumors or inflamed tissues .
Future Directions
The future directions in the field of fluorinated compounds involve the development of new products that can provide improved efficacy, selectivity, and favorable environmental profiles . The search for acaricides and insecticides with new modes of action, or the discovery of novel molecules with activity on the most attractive target sites having resistance-breaking properties against pest species, are some of the strategies being pursued .
properties
IUPAC Name |
N-(2,2-difluoroethyl)-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,8,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIICTGRTVBJUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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